(E)-ethyl 4-((2-((4-butylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-[[2-(4-butylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-3-5-6-16-9-13-19(14-10-16)24-23-25-21(26)20(29-23)15-17-7-11-18(12-8-17)22(27)28-4-2/h7-14,20H,3-6,15H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAPDDKVJSKJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 4-((2-((4-butylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their pharmacological potential, including antibacterial, antifungal, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of thiazolidinone derivatives typically involves the reaction of rhodanine or its derivatives with aldehydes or ketones. The compound can be synthesized through a multi-step process involving condensation reactions followed by functional group modifications. Recent advancements have utilized green chemistry approaches, such as microwave-assisted synthesis, to enhance yield and reduce environmental impact .
Biological Activity Overview
The biological activities of (E)-ethyl 4-((2-((4-butylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate are linked to its structural components, particularly the thiazolidinone core. The following sections detail its specific activities based on recent studies.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of thiazolidinone derivatives against various pathogens. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Significant | |
| Candida albicans | Moderate | |
| Aspergillus fumigatus | Significant |
The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria and certain fungi, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Activity
Thiazolidinones are recognized for their anti-inflammatory properties. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
Antidiabetic Effects
Research indicates that thiazolidinone derivatives may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. The mechanism involves modulation of glucose metabolism and improvement of lipid profiles in diabetic models .
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiazolidinone derivatives, including the compound , revealed significant antimicrobial activity against a range of pathogens. The results showed that modifications in the phenyl ring could enhance activity against specific strains .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of thiazolidinones demonstrated that these compounds could effectively inhibit COX-2 expression in human cell lines treated with pro-inflammatory stimuli .
- Antidiabetic Activity : In a diabetic rat model, administration of thiazolidinone derivatives led to a marked decrease in fasting blood glucose levels and improved insulin sensitivity compared to controls .
Structure-Activity Relationship (SAR)
The biological activity of (E)-ethyl 4-((2-((4-butylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate can be attributed to its structural features:
- Thiazolidinone Core : Essential for antimicrobial and anti-inflammatory activities.
- Substituents on Phenyl Rings : Influence potency and selectivity against various microorganisms.
Research suggests that modifications at specific positions on the thiazolidinone ring can enhance biological activity while reducing toxicity .
Chemical Reactions Analysis
Key Reaction Conditions and Yields
Reaction parameters such as solvent, temperature, and catalyst significantly influence yields. Data from analogous compounds (e.g., thiazolidinone derivatives in Search Result ) suggest the following optimized conditions:
Functional Group Reactivity
The compound exhibits reactivity typical of its functional groups:
- Thiazolidin-4-one Ring :
- Susceptible to nucleophilic attack at the C=O and C=N positions.
- Can undergo ring-opening reactions under strong acidic/basic conditions.
- Ethyl Benzoate Ester :
- Hydrolyzes to carboxylic acid in aqueous NaOH (saponification).
- Participates in transesterification with alcohols.
Example Reaction:
Hydrolysis of the ester group:
(E)-Ethyl 4-((2-((4-butylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate + NaOH →
(E)-4-((2-((4-Butylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoic acid + Ethanol
Catalytic and Reductive Transformations
- Hydrogenation : The imino group (C=N) can be reduced to an amine using Pd/C or Raney Ni under H₂ (1–3 atm), though this may affect the thiazolidinone ring stability.
- Oxidation : The thiazolidinone sulfur atom may oxidize to sulfoxide/sulfone derivatives with H₂O₂ or mCPBA.
Data from Analogous Systems (Search Result ):
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrogenation | H₂ (2 atm), Pd/C, EtOH, 25°C, 6h | Partial reduction of C=N bond (50%) |
| Oxidation | mCPBA, CH₂Cl₂, 0°C, 2h | Sulfoxide formation (72% yield) |
Thermal and Photochemical Stability
- Thermal Degradation : Decomposition observed above 200°C (DSC/TGA data from similar compounds in Search Result ).
- Photoreactivity : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition in the thiazolidinone ring, forming dimeric products.
Biological Activity Correlations
While direct studies on this compound are unavailable, structurally related thiazolidinones (Search Result ) show:
- Antibacterial activity against Gram-positive strains (MIC = 3.91–125 mg/L).
- Moderate antifungal and anti-inflammatory effects.
Challenges and Limitations
- Stereochemical Control : The (E)-configuration is critical for bioactivity but may epimerize under prolonged storage or basic conditions.
- Solubility : Limited aqueous solubility (logP ≈ 4.2 predicted) necessitates formulation with co-solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
